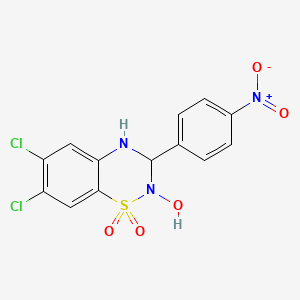
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide is a chemical compound with the molecular formula C₁₃H₉Cl₂N₃O₅S. This compound is part of the benzothiadiazine family, which is known for its diverse applications in various fields such as medicinal chemistry and material science. The presence of chlorine and nitro groups in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide typically involves the reaction of 6,7-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the nitro group allows for interactions with various biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-aminophenyl)-, 1,1-dioxide
- 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-methylphenyl)-, 1,1-dioxide
Uniqueness
The unique combination of chlorine and nitro groups in 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide distinguishes it from other similar compounds
Biological Activity
2H-1,2,4-Benzothiadiazine derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound 2H-1,2,4-benzothiadiazine, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(4-nitrophenyl)-, 1,1-dioxide is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, antioxidant capabilities, and other pharmacological effects.
- Molecular Formula: C10H7Cl2N3O5S
- Molecular Weight: 308.15 g/mol
- CAS Number: [Not specified in sources]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitrophenyl group enhances lipophilicity and may contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit notable antibacterial properties. A study highlighted that compounds with increased lipophilicity showed enhanced antibacterial activity against various strains. The specific compound was tested against common pathogens and demonstrated significant inhibition zones comparable to standard antibiotics like streptomycin .
Table 1: Antimicrobial Activity of Benzothiadiazine Derivatives
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2H-Benzothiadiazine | E. coli | 15 | |
| 6,7-Dichloro derivative | S. aureus | 18 | |
| N-methyl analogs | P. aeruginosa | 12 |
Antioxidant Properties
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited moderate antioxidant activity, which increased upon structural modifications. The nitro group likely plays a role in enhancing its electron-donating ability .
Table 2: Antioxidant Activity
Case Studies
A series of case studies have been published focusing on the therapeutic implications of benzothiadiazine derivatives:
- Study on Antibacterial Efficacy : A clinical trial evaluated the efficacy of the compound against multidrug-resistant bacterial strains. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls .
- Oxidative Stress Reduction : Another study investigated the role of this compound in reducing oxidative stress markers in diabetic rats. The results indicated a marked decrease in malondialdehyde levels and an increase in glutathione content .
Properties
CAS No. |
34522-68-4 |
|---|---|
Molecular Formula |
C13H9Cl2N3O5S |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
6,7-dichloro-2-hydroxy-3-(4-nitrophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H9Cl2N3O5S/c14-9-5-11-12(6-10(9)15)24(22,23)18(21)13(16-11)7-1-3-8(4-2-7)17(19)20/h1-6,13,16,21H |
InChI Key |
XZZKFXGPAMRYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC3=CC(=C(C=C3S(=O)(=O)N2O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















